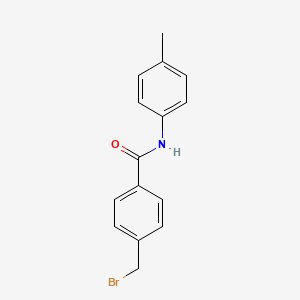
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole is a synthetic organic compound characterized by its unique structure, which includes a triazole ring substituted with a trifluoromethyl group and a phenyl ring bearing chloro, fluoro, and iodo substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the substituted phenyl ring, followed by the formation of the triazole ring.
-
Substituted Phenyl Ring Preparation:
Starting Material: 4-Chloro-3-fluoro-2-iodoaniline.
Reaction: Halogenation and nitration reactions to introduce the chloro, fluoro, and iodo groups.
Conditions: Typically carried out in the presence of halogenating agents like N-chlorosuccinimide (NCS) and fluorinating agents under controlled temperatures.
-
Triazole Ring Formation:
Starting Material: The substituted phenyl ring.
Reaction: Cyclization reaction with trifluoromethyl azide.
Conditions: Often performed under reflux conditions in an inert atmosphere to ensure the stability of the azide and the formation of the triazole ring.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
科学的研究の応用
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique electronic and steric properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and halogen substituents can enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.
類似化合物との比較
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-methyltriazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Bromo-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole: Similar structure but with a bromo substituent instead of chloro.
Uniqueness: 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole is unique due to the combination of its trifluoromethyl group and multiple halogen substituents, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(4-chloro-3-fluoro-2-iodophenyl)-4-(trifluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4IN3/c10-4-1-2-5(8(15)7(4)11)18-3-6(16-17-18)9(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYHWMOTBVGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=C(N=N2)C(F)(F)F)I)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)
![4-acetyl-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2913373.png)


![ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2913377.png)



![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-difluorobenzoate](/img/structure/B2913381.png)

![2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2913383.png)

